molecular formula C13H23N3O4S B2917691 N-((3-hydroxytetrahydrofuran-3-yl)methyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide CAS No. 2034458-28-9

N-((3-hydroxytetrahydrofuran-3-yl)methyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2917691
CAS No.: 2034458-28-9
M. Wt: 317.4
InChI Key: FDMNFFIAZOEMHD-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazole-sulfonamide class, characterized by a 1-isopropyl-3,5-dimethylpyrazole core linked to a sulfonamide group substituted with a hydroxytetrahydrofuran moiety.

Properties

IUPAC Name

N-[(3-hydroxyoxolan-3-yl)methyl]-3,5-dimethyl-1-propan-2-ylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O4S/c1-9(2)16-11(4)12(10(3)15-16)21(18,19)14-7-13(17)5-6-20-8-13/h9,14,17H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDMNFFIAZOEMHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)C)C)S(=O)(=O)NCC2(CCOC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((3-hydroxytetrahydrofuran-3-yl)methyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a compound of interest due to its potential biological activities, particularly in the context of pharmaceutical applications. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound can be represented by the following chemical structure:

N 3 hydroxytetrahydrofuran 3 yl methyl 1 isopropyl 3 5 dimethyl 1H pyrazole 4 sulfonamide\text{N 3 hydroxytetrahydrofuran 3 yl methyl 1 isopropyl 3 5 dimethyl 1H pyrazole 4 sulfonamide}

Synthesis

The synthesis involves several steps, typically starting from commercially available precursors. The synthesis pathway includes the formation of the pyrazole ring and subsequent sulfonamide linkage. The 3-hydroxytetrahydrofuran moiety is introduced through a selective alkylation process.

Antiviral Activity

Recent studies have indicated that compounds structurally related to this compound exhibit antiviral properties. For instance, derivatives have shown efficacy against Hepatitis B virus (HBV) with effective concentrations (EC50) in the nanomolar range .

CompoundVirus TargetEC50 (nM)
Compound AHBV31
Compound BHIV120

The proposed mechanism involves inhibition of viral polymerases, which are crucial for viral replication. The sulfonamide group is believed to interact with key amino acid residues in the active site of these enzymes, leading to decreased viral load.

Case Studies

  • Study on Antiviral Efficacy : A recent study evaluated the antiviral activity of various pyrazole derivatives, including our compound of interest. Results indicated significant inhibition of HBV replication with minimal cytotoxicity at high concentrations .
  • Pharmacokinetics : Another study assessed the pharmacokinetic properties of similar compounds, highlighting favorable absorption and distribution profiles, which suggest potential for oral bioavailability .

Research Findings

Research has shown that modifications to the pyrazole ring can enhance biological activity. For example, substituents on the 1-position significantly affect potency against viral targets. The presence of a hydroxytetrahydrofuran moiety has been linked to improved solubility and stability in physiological conditions.

Scientific Research Applications

Based on the search results, here's what is known about the compound "1-(5-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)methyl)-2-thienyl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)-1-ethanone":

Names and Identifiers:

  • Molecular Formula: C15H10ClF3N4OS2C_{15}H_{10}ClF_3N_4OS_2
  • Molecular Weight: 418.8 g/mol
  • CAS Number: 339016-50-1
  • IUPAC Name: 1-[5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophen-2-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone
  • Other names:
    • 1-(5-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)methyl)-2-thienyl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)-1-ethanone
    • 1-[5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophen-2-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone
    • 1-(5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}thiophen-2-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)ethan-1-one
    • AKOS005099900

Potential Applications:

While the search results do not explicitly detail the applications of "1-(5-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)methyl)-2-thienyl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)-1-ethanone", they do provide some clues based on its structural components:

  • Heterocyclic Compounds: The compound contains a substituted pyridine, a triazole, and a thiophene ring, making it a heterocyclic compound . Heterocyclic compounds, in general, have a wide range of applications .
  • Antibacterial & Antifungal Activity: Research indicates that similar compounds with pyridine derivatives and tetraazole cores exhibit antibacterial and antifungal properties.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural differences and inferred properties:

Compound Name Pyrazole Substituents Sulfonamide Substituent Key Functional Groups Molecular Weight (g/mol) Notable Properties (Inferred)
N-((3-Hydroxytetrahydrofuran-3-yl)methyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide 1-isopropyl, 3,5-dimethyl (3-Hydroxytetrahydrofuran-3-yl)methyl Hydroxyl, ether, sulfonamide ~355 (estimated) Enhanced solubility, chiral center
N-[(3,4-Dichlorophenyl)carbamoyl]-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide (26) 3,4,5-trimethyl 3,4-Dichlorophenylcarbamoyl Chlorine, carbamoyl, pyridine 455.34 High lipophilicity, halogen interactions
N,N-Diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide 3,5-dimethyl Diethylamine Alkyl sulfonamide 303.39 Low polarity, high metabolic stability
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide Pyrazolo[3,4-d]pyrimidin Isopropylbenzenesulfonamide Fluorine, chromene, fused ring 616.90 High molecular complexity, π-π stacking

Physicochemical and Spectral Comparisons

  • Hydrogen Bonding : The hydroxytetrahydrofuran group in the target compound likely contributes to a strong O–H stretch in IR (~3300 cm⁻¹), comparable to NH stretches in analogs like compound 26 (IR νmax 3324 cm⁻¹) .
  • Sulfonamide Group : SO₂ symmetric/asymmetric vibrations (~1385–1160 cm⁻¹) are consistent across analogs .
  • Solubility : The hydrophilic hydroxytetrahydrofuran moiety may improve aqueous solubility compared to chlorophenyl (compound 26) or diethyl () substituents.

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